Welcome to the BenchChem Online Store!
molecular formula C22H24F3NO5 B280533 3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No. B280533
M. Wt: 439.4 g/mol
InChI Key: FWJPLOPVAVJJMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06482841B1

Procedure details

A solution of 90 ml (118.8 g; 0.68 mol) of 2-trifluoromethyibenzaldehyde, 75 ml (79.23 g; 0.68 mol) of methyl acetoacetate and 126.38 g (0.68 mol) of (tetrahydrofuran-2-ylmethyl)-3-aminocrotonate in 700 ml of 2-propanol, was refluxed in the absence of light along 10 hours.
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
126.38 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH:5]=O.[C:13]([O:19][CH3:20])(=[O:18])[CH2:14][C:15]([CH3:17])=O.[O:21]1[CH2:25][CH2:24][CH2:23][CH:22]1[CH2:26][O:27][C:28](=[O:33])/[CH:29]=[C:30](\[NH2:32])/[CH3:31]>CC(O)C>[O:21]1[CH2:25][CH2:24][CH2:23][CH:22]1[CH2:26][O:27][C:28]([C:29]1[CH:5]([C:4]2[CH:7]=[CH:8][CH:9]=[CH:10][C:3]=2[C:2]([F:12])([F:11])[F:1])[C:14]([C:13]([O:19][CH3:20])=[O:18])=[C:15]([CH3:17])[NH:32][C:30]=1[CH3:31])=[O:33]

Inputs

Step One
Name
Quantity
90 mL
Type
reactant
Smiles
FC(C1=C(C=O)C=CC=C1)(F)F
Name
Quantity
75 mL
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Name
Quantity
126.38 g
Type
reactant
Smiles
O1C(CCC1)COC(\C=C(\C)/N)=O
Name
Quantity
700 mL
Type
solvent
Smiles
CC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.